molecular formula C24H15ClFN3O6 B5462342 5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5462342
M. Wt: 495.8 g/mol
InChI Key: KFDPHHYSTUFYGC-UDWIEESQSA-N
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Description

The compound is a derivative of pyrimidinetrione, which is a class of compounds that includes barbiturates. The structure suggests that it might have interesting biological activity, but without specific studies, it’s hard to say for sure .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 5-chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride with a 4-nitrophenyl derivative of pyrimidinetrione .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The fluorobenzyl and nitrophenyl groups would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and functional groups would likely make it relatively non-polar and insoluble in water .

Safety and Hazards

Without specific toxicity data, it’s hard to say for sure, but like all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its synthesis, chemical properties, and potential biological activity. It could also be interesting to compare its properties and activity to other pyrimidinetrione derivatives .

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O6/c25-16-3-10-21(35-13-14-1-4-17(26)5-2-14)15(11-16)12-20-22(30)27-24(32)28(23(20)31)18-6-8-19(9-7-18)29(33)34/h1-12H,13H2,(H,27,30,32)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDPHHYSTUFYGC-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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